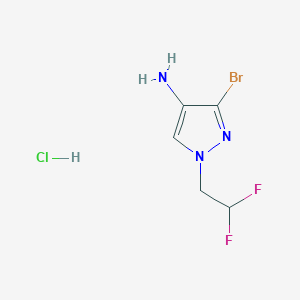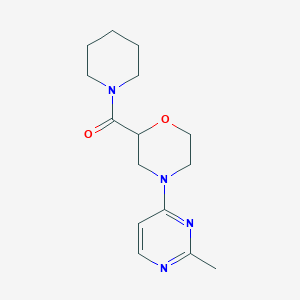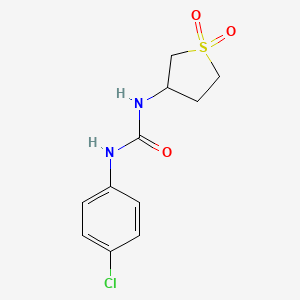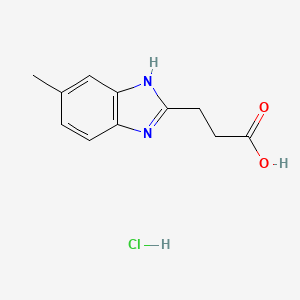![molecular formula C21H18N6 B12221708 10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12221708.png)
10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the precursor compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various catalysts (e.g., palladium). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-(1,4-phenylenedi-2,1-ethenediyl)bis[N-(2,4-dimethylphenyl)-N-(4-methylphenyl)-
- N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide
- 1,2-Bis(3,4-diMethylphenyl)ethane
Uniqueness
10-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unique due to its tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6/c1-13-4-7-16(8-5-13)19-24-25-21-17-11-23-27(20(17)22-12-26(19)21)18-9-6-14(2)10-15(18)3/h4-12H,1-3H3 |
InChI Key |
WBTNMLHGUJFUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B12221650.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B12221657.png)
![N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12221661.png)
![n-[(2r,3s)-3-Amino-2-hydroxy-4-phenylbutyl]-n-isobutyl-4-methoxybenzenesulfonamide](/img/structure/B12221663.png)

![2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride](/img/structure/B12221679.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B12221684.png)


![2-benzyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12221692.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B12221695.png)
